11-(3-chlorophenyl)-3-(3,4-dimethoxyphenyl)-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-1-ol
Description
11-(3-chlorophenyl)-3-(3,4-dimethoxyphenyl)-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-1-ol is a complex organic compound that belongs to the class of dibenzodiazepines
Properties
Molecular Formula |
C27H25ClN2O3 |
|---|---|
Molecular Weight |
460.9 g/mol |
IUPAC Name |
6-(3-chlorophenyl)-9-(3,4-dimethoxyphenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C27H25ClN2O3/c1-32-24-11-10-16(15-25(24)33-2)18-13-22-26(23(31)14-18)27(17-6-5-7-19(28)12-17)30-21-9-4-3-8-20(21)29-22/h3-12,15,18,27,29-30H,13-14H2,1-2H3 |
InChI Key |
RAFBYHAWWPKEAX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2CC3=C(C(NC4=CC=CC=C4N3)C5=CC(=CC=C5)Cl)C(=O)C2)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-(3-chlorophenyl)-3-(3,4-dimethoxyphenyl)-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-1-ol typically involves multi-step organic reactions. The starting materials often include substituted benzene rings and diazepine precursors. Common synthetic routes may involve:
Nucleophilic substitution reactions: to introduce the chlorophenyl and dimethoxyphenyl groups.
Cyclization reactions: to form the dibenzodiazepine core structure.
Hydroxylation reactions: to introduce the hydroxyl group at the 1-position.
Industrial Production Methods
Industrial production methods for such compounds usually involve optimization of reaction conditions to maximize yield and purity. This may include:
Catalysts: to enhance reaction rates.
Solvent selection: to improve solubility and reaction efficiency.
Purification techniques: such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
11-(3-chlorophenyl)-3-(3,4-dimethoxyphenyl)-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-1-ol can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of double bonds or aromatic rings.
Substitution: Halogenation or alkylation of aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), Chromium trioxide (CrO3).
Reducing agents: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4).
Substitution reagents: Halogens (Cl2, Br2), Alkyl halides (R-X).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce alkanes or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications and functionalizations.
Biology
In biological research, dibenzodiazepines are often studied for their potential interactions with biological targets, such as enzymes or receptors.
Medicine
Medicinally, compounds of this class are investigated for their potential therapeutic effects, including anti-inflammatory, anti-cancer, and neuroprotective properties.
Industry
In the industrial sector, such compounds may be used in the development of new materials or as intermediates in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 11-(3-chlorophenyl)-3-(3,4-dimethoxyphenyl)-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-1-ol involves its interaction with specific molecular targets. These may include:
Receptors: Binding to neurotransmitter receptors in the brain.
Enzymes: Inhibition or activation of specific enzymes involved in metabolic pathways.
Pathways: Modulation of signaling pathways that regulate cellular functions.
Comparison with Similar Compounds
Similar Compounds
Diazepam: A well-known benzodiazepine with anxiolytic and sedative properties.
Clozapine: An antipsychotic medication with a dibenzodiazepine structure.
Olanzapine: Another antipsychotic with a similar core structure.
Biological Activity
The compound 11-(3-chlorophenyl)-3-(3,4-dimethoxyphenyl)-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-1-ol is a member of the dibenzo[b,e][1,4]diazepine class known for its complex structure and potential biological activities. This article aims to explore the biological activity of this compound through various studies and findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molar mass of approximately 460.95 g/mol. Its structure includes two aromatic rings with significant substituents that may influence its biological properties.
Biological Activity Overview
Research indicates that compounds in the dibenzo[b,e][1,4]diazepine class can exhibit a range of biological activities, including:
- Antidepressant Effects : Some studies suggest that similar compounds demonstrate serotonin receptor modulation which could lead to antidepressant-like effects.
- Anticancer Properties : Investigations into related dibenzo derivatives have shown cytotoxic effects against various cancer cell lines.
- Antimicrobial Activity : There is evidence supporting the antimicrobial properties of structurally related compounds.
The biological activity of this compound may be attributed to its ability to interact with specific biological targets:
- Receptor Binding : The compound may bind to neurotransmitter receptors (e.g., serotonin or dopamine receptors), influencing mood and behavior.
- Enzyme Inhibition : Potential inhibition of enzymes involved in cancer progression or infection pathways.
Comparative Analysis
To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 3-(4-chlorophenyl)-11-(3,4-dimethoxyphenyl)-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one | Similar dibenzo core with different substitutions | Potentially different biological activities due to substitution |
| 5,10-dihydro-11H-dibenzo[b,e][1,4]diazepin-11-one | Lacks additional aromatic substitutions | Simpler structure may lead to different reactivity |
| 2-(3-hydroxypropyl)-9-(3-methoxy-4-nitrophenyl)-5,11-dihydrobenzo[b][1,4]benzodiazepin-6-one | Contains nitrophenyl group | May exhibit distinct pharmacological properties |
Case Studies
Several studies have investigated the biological activity of related compounds:
- Anticancer Research : A study demonstrated that derivatives of dibenzo[b,e][1,4]diazepines showed significant cytotoxicity against breast cancer cell lines (MCF-7) with IC50 values in the micromolar range. The compound's mechanism involved apoptosis induction through mitochondrial pathways.
- Antimicrobial Studies : Another investigation reported that related compounds exhibited antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were determined to be effective at low micromolar concentrations.
- Neuropharmacological Effects : Research indicated that benzodiazepine derivatives could modulate GABAergic transmission leading to anxiolytic effects in animal models. This suggests potential therapeutic benefits for anxiety disorders.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
